

An In-depth Technical Guide to Methacryloxymethyltrimethylsilane (CAS Number 18269-97-1)

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Compound of Interest

Compound Name: *Methacryloxymethyltrimethylsilane*

Cat. No.: *B099026*

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Core Chemical Identity and Properties

Methacryloxymethyltrimethylsilane, also known by its synonym (Trimethylsilyl)methyl methacrylate, is an organosilicon compound that possesses both a reactive methacrylate group and a trimethylsilyl moiety.^[1] This bifunctional nature makes it a valuable monomer and coupling agent in various applications, including the formulation of advanced materials.^[2] It typically presents as a colorless to pale yellow liquid.^[1]

Chemical Structure and Identifiers

- IUPAC Name: (Trimethylsilyl)methyl 2-methylprop-2-enoate
- Synonyms: **Methacryloxymethyltrimethylsilane**, (Trimethylsilyl)methyl methacrylate^[3]
- CAS Number: 18269-97-1^[1]
- Molecular Formula: C₈H₁₆O₂Si^[4]
- Molecular Weight: 172.30 g/mol ^[5]

Physicochemical Data

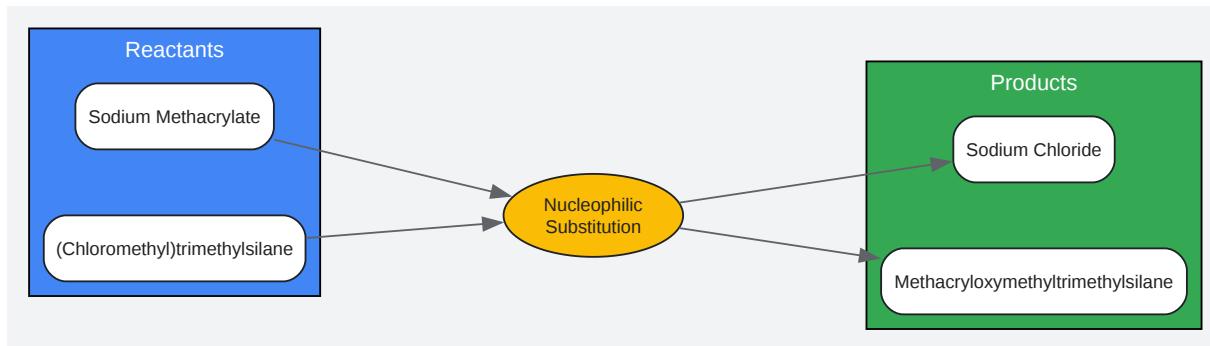
The following table summarizes the key quantitative physical and chemical properties of **Methacryloxyethyltrimethylsilane**.

Property	Value	Reference(s)
Appearance	Clear, colorless to pale yellow liquid	[1][4]
Purity	≥98%	[4]
Boiling Point	98 °C at 75 mmHg	[5]
	184.2 ± 23.0 °C at 760 mmHg	[6]
Density	0.883 g/mL at 25 °C	[5]
	0.9 ± 0.1 g/cm³	[6]
Refractive Index (n ²⁰ /D)	1.4282	[5]
Flash Point	45 °C	[7]
	54.6 ± 14.2 °C	[6]
Vapor Pressure	<5 mmHg at 25 °C	[8]
Storage Condition	2-8 °C, Sealed in dry conditions	[7]

Synthesis and Reactivity

Synthesis

A common synthetic route to **Methacryloxyethyltrimethylsilane** involves the reaction of (chloromethyl)trimethylsilane with a methacrylate salt, such as sodium methacrylate. This nucleophilic substitution reaction yields the desired product and a salt byproduct.



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General Synthesis Pathway

Reactivity and Polymerization

The methacrylate group of **Methacryloxymethyltrimethylsilane** is highly susceptible to free-radical polymerization.^[1] This reactivity allows for its use as a monomer in the synthesis of silicon-containing polymers or as a co-monomer to introduce silane functionality into other polymer chains. The trimethylsilyl group imparts unique properties to the resulting polymers, such as increased hydrophobicity and improved adhesion to various substrates.^[1]

Experimental Protocols

Representative Protocol for Free-Radical Polymerization

This protocol is a general representation for the bulk polymerization of methacrylate monomers and can be adapted for **Methacryloxymethyltrimethylsilane**.

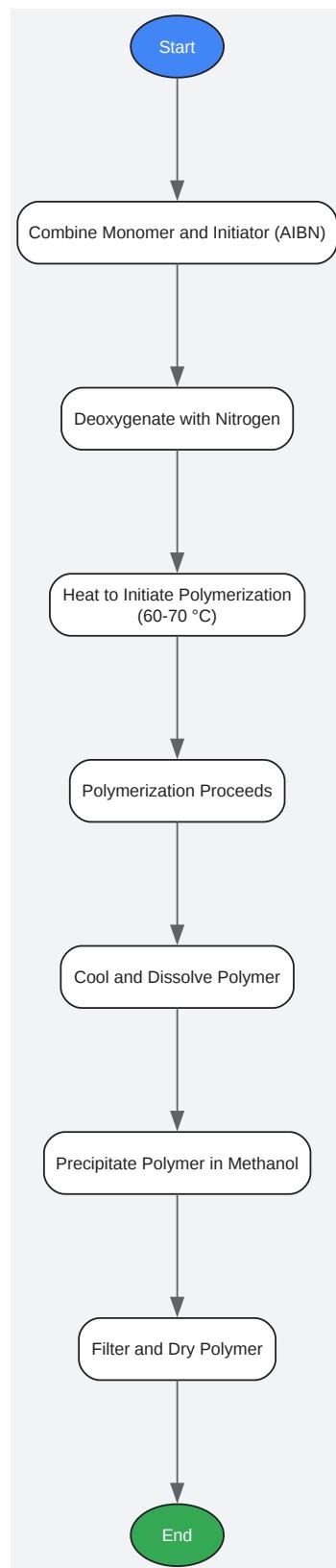
Materials:

- **Methacryloxymethyltrimethylsilane** (monomer)
- Azobisisobutyronitrile (AIBN) (initiator)
- Polymerization tube or reaction flask with a nitrogen inlet
- Oil bath

- Methanol (for precipitation)

Procedure:

- Place the desired amount of **Methacryloxyethyltrimethylsilane** into the polymerization tube.
- Add the initiator, AIBN (typically 0.1-1 mol% relative to the monomer).
- Seal the tube and deoxygenate the mixture by bubbling with nitrogen for 10-15 minutes.
- Immerse the sealed tube in a preheated oil bath at 60-70 °C to initiate polymerization.
- Allow the reaction to proceed for a specified time (e.g., 2-24 hours), during which the viscosity of the solution will increase.
- Cool the reaction and dissolve the resulting polymer in a suitable solvent (e.g., toluene).
- Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
- Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.[\[9\]](#)
[\[10\]](#)



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Free-Radical Polymerization Workflow

Representative Protocol for Surface Grafting onto a Substrate

This protocol provides a general method for the surface functionalization of a hydroxylated substrate (e.g., glass, silica) with a silane coupling agent, adaptable for **Methacryloxyethyltrimethylsilane**.

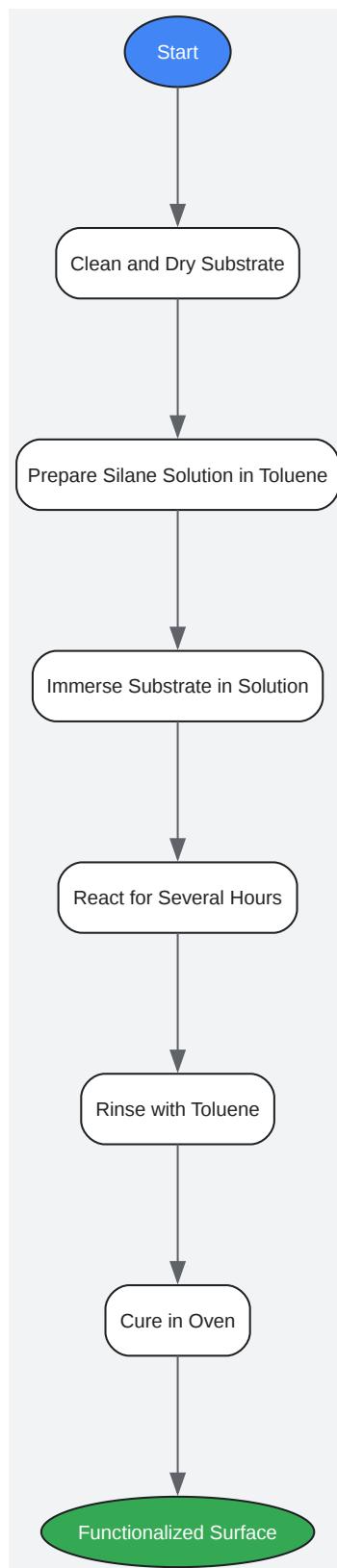
Materials:

- Substrate with surface hydroxyl groups (e.g., glass slide, silica nanoparticles)
- **Methacryloxyethyltrimethylsilane**
- Anhydrous toluene (solvent)
- Triethylamine (optional, as a catalyst)

Procedure:

- Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This can be achieved by sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and drying in an oven.
- Prepare a solution of **Methacryloxyethyltrimethylsilane** (e.g., 1-5% v/v) in anhydrous toluene.
- Immerse the cleaned and dried substrate in the silane solution.
- If desired, add a small amount of triethylamine to catalyze the reaction.
- Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60-80 °C) for several hours to overnight under a dry atmosphere (e.g., nitrogen).
- Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unreacted silane.
- Cure the grafted silane layer by heating the substrate in an oven (e.g., 110-120 °C) for 30-60 minutes.

- The functionalized substrate with methacrylate groups on the surface is now ready for further use.[2][11]



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Surface Grafting Workflow

Applications in Biomedical and Dental Materials

While direct applications of **Methacryloxytrimethylsilane** in drug delivery systems are not extensively documented, its role as a silane coupling agent is highly relevant to the biomedical field, particularly in dentistry.[12][13] Silane coupling agents are crucial for enhancing the durability and performance of dental composites and adhesives.[14][15]

They act as a chemical bridge between the inorganic filler particles (e.g., silica, glass) and the organic polymer matrix of the dental resin.[16] This improved interfacial adhesion leads to enhanced mechanical properties and hydrolytic stability of the restorative material.[15] The biocompatibility of silane coupling agents is a key factor in their use in such applications.

The methacrylate functionality of **Methacryloxytrimethylsilane** allows it to co-polymerize with the resin matrix, while the trimethylsilyl group can, after hydrolysis to a silanol, form strong covalent bonds with the hydroxyl groups on the surface of the filler particles.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

Proton Environment	Expected Chemical Shift (δ , ppm)
Si-(CH ₃) ₃	~0.1
-O-CH ₂ -Si-	~3.6
=C-CH ₃	~1.9
=CH ₂ (cis)	~5.5
=CH ₂ (trans)	~6.1

Note: These are estimated chemical shifts and can vary depending on the solvent and spectrometer frequency.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon Environment	Expected Chemical Shift (δ , ppm)
Si-(CH ₃) ₃	~ -1
-O-CH ₂ -Si-	~60
=C-CH ₃	~18
=CH ₂	~125
C=C(CH ₃)-	~136
C=O	~167

Note: These are estimated chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Methacryloxymethyld trimethylsilane** will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~2960	C-H stretch (from methyl and methylene groups)
~1720	C=O stretch (ester)
~1640	C=C stretch (alkene)
~1250	Si-CH ₃ deformation
~1160	C-O stretch (ester)
~840	Si-C stretch

Note: These are approximate peak positions.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Mass Spectrometry (MS)

In an electron ionization mass spectrum, **Methacryloxymethyltrimethylsilane** will undergo fragmentation. The molecular ion peak (M^+) would be observed at $m/z = 172$. Common fragmentation patterns for silyl ethers and methacrylates would be expected.

Expected Fragmentation Pathways:

- Loss of a methyl group ($-\text{CH}_3$) from the trimethylsilyl moiety, resulting in a fragment at $m/z = 157$.
- Cleavage of the $\text{Si}-\text{CH}_2$ bond.
- Rearrangement and fragmentation of the methacrylate group.

Safety and Handling

Methacryloxymethyltrimethylsilane is a flammable liquid and should be handled with appropriate safety precautions.^[7] It may cause skin and eye irritation.^[1]

- Handling: Work in a well-ventilated area, preferably in a fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from sources of ignition. Keep the container tightly sealed.^[7]
- In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

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